2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
Description
This acetamide derivative features a 2-fluorophenoxy group attached to the acetamide core, with an N-substituent comprising a thiophene-3-yl-substituted cyclopropane methyl group. The fluorine atom in the phenoxy moiety enhances electronegativity and metabolic stability, while the cyclopropane ring introduces conformational rigidity. The thiophene heterocycle contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-13-3-1-2-4-14(13)20-9-15(19)18-11-16(6-7-16)12-5-8-21-10-12/h1-5,8,10H,6-7,9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLBSYWKTRQHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 2-fluorophenol and 1-(thiophen-3-yl)cyclopropylmethanol. These intermediates are then subjected to a series of reactions, including esterification, amidation, and cyclization, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. The fluorophenoxy and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways.
Comparison with Similar Compounds
Key Substituent Analysis
The table below compares the target compound with structurally related acetamides from the evidence:
*Estimated based on structural similarity.
Critical Differences and Implications
Fluorine Positioning: The target compound’s 2-fluorophenoxy group differs from the 2,6-dimethylphenoxy in compounds. Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity compared to methyl groups, which are bulkier and less polar . In goxalapladib, fluorine is on a difluorophenyl moiety, contributing to its interaction with hydrophobic enzyme pockets .
Heterocyclic Components: The thiophene-3-yl group in the target compound contrasts with 3-methoxy-2-thienyl in thenylchlor. Goxalapladib’s naphthyridine core enables planar stacking with aromatic residues in enzymes, a feature absent in the target compound .
Conformational Rigidity :
- The cyclopropane ring in the target compound imposes steric constraints, reducing rotational freedom compared to the flexible branched alkyl chains in compounds. This rigidity may enhance target selectivity .
Pharmacological Diversity :
- While thenylchlor acts as a herbicide via chloroacetamide-mediated inhibition of fatty acid synthesis , goxalapladib targets atherosclerosis through naphthyridine-based enzyme modulation . The target compound’s lack of a chloro group and presence of fluorine/thiophene suggests a distinct mechanism.
Research Findings and Trends
- Bioavailability : The target compound’s molecular weight (~315 g/mol) falls within Lipinski’s “Rule of Five” range, suggesting better oral bioavailability than goxalapladib (718 g/mol) .
- Synthetic Utility : compounds highlight the use of chloroacetamides as intermediates, whereas the target’s fluorine and cyclopropane groups may require specialized synthetic routes (e.g., cyclopropanation via Simmons-Smith reactions) .
- SAR Insights: The 2-fluorophenoxy group in the target compound is a strategic replacement for 2,6-dimethylphenoxy (), reducing steric hindrance while maintaining aromatic interactions .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The structure includes a fluorinated phenoxy group and a cyclopropyl moiety, which are often associated with enhanced biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Neuronal Differentiation : Some derivatives have been shown to induce neuronal differentiation, which is crucial for neuroprotective strategies in neurodegenerative diseases.
- Enzyme Inhibition : Compounds with similar structures have demonstrated potent inhibition of specific enzymes, such as α-l-fucosidases, which are involved in various metabolic processes .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties, especially against specific cancer cell lines. The presence of the thiophene ring may enhance interactions with biological targets involved in cancer proliferation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound against various cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 1.4 | Significant cytotoxicity observed |
| BxPC-3 (pancreatic adenocarcinoma) | 0.5 | Highest activity among tested compounds |
| RD (rhabdomyosarcoma) | 16.2 | Moderate cytotoxicity |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents.
Case Studies
- Neuronal Differentiation Study : A study demonstrated that derivatives of this compound could induce robust neuronal differentiation in human neuroblastoma cells, suggesting potential applications in treating neurodegenerative conditions.
- Enzyme Inhibition Study : A structure-activity relationship analysis revealed that the introduction of a fluorine atom significantly increased the potency of related compounds against α-l-fucosidases, indicating that similar modifications could enhance the efficacy of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
